molecular formula C6H10O4 B043546 Conduritol D CAS No. 4782-75-6

Conduritol D

Cat. No.: B043546
CAS No.: 4782-75-6
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-FBXFSONDSA-N
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Description

Conduritol D is a cyclohexene polyol derivative originally isolated from Gymnema sylvestre, a plant traditionally used in antidiabetic therapies. Structurally, it features a cyclohexene ring substituted with hydroxyl groups, conferring unique stereochemical and pharmacological properties . Computational studies reveal its binding affinity to the IR’s active site, specifically interacting with residues such as Val 377, Lys 433, and Glu 438 . However, despite favorable absorption and ligand properties, this compound exhibits tumorigenic toxicity, limiting its direct therapeutic application .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conduritol D can be synthesized from cis-cyclohexa-3,5-diene-1,2-diols, which are available through microbial oxidation of aromatic compounds. The conversion to 5-substituted conduritols D is achieved by catalytic osmylation . Another method involves the oxidation of oxabenzonorbornadiene followed by acetylation with acetic anhydride and pyridine or acetyl chloride and dichloromethane. The resulting exo-diacetate compound undergoes acid-catalyzed ring opening to produce benzoconduritol tetraacetates, which are then subjected to ammonolysis to furnish benzoconduritols C and D .

Industrial Production Methods: Industrial production of this compound typically involves the microbial oxidation of aromatic compounds followed by catalytic osmylation. This method is preferred due to its efficiency and the ability to produce homochiral intermediates .

Scientific Research Applications

Conduritol D and its derivatives have been extensively studied for their biological activities. They are valuable starting materials for the synthesis of biologically active compounds. Some of the notable applications include:

Mechanism of Action

Conduritol D exerts its effects primarily by inhibiting glycosidases. These enzymes are responsible for the hydrolytic cleavage of glycosidic bonds. This compound acts as a covalent inhibitor, modifying the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, including the regulation of glycoprotein glycan assembly and the potential treatment of diseases related to glycosidase dysfunction .

Comparison with Similar Compounds

Conduritol D belongs to a family of structurally related cyclohexene polyols, including Conduritols A, B, C, E, and F. Below is a comparative analysis of their structural, pharmacological, and toxicological profiles.

Structural and Crystallographic Properties

Compound Core Structure Key Substituents Crystallographic Space Group Molecular Weight (g/mol)
Conduritol A Cyclohexene triol Hydroxyl groups at C1, C2, C3 Hexagonal (P6₁) 146.14
Conduritol B Cyclohexene tetraol Acetylated hydroxyl groups Hexagonal (P6₁) 314.29 (tetraacetate)
Conduritol C Epoxide-functionalized C5 methyl/bromo derivatives Hexagonal (P6₁) 162.14 (cis-epoxide)
This compound Cyclohexene triol Hydroxyl groups at C1, C2, C4 Not reported 146.14
Conduritol F Cyclohexene polyol Multiple hydroxyl groups Not reported 178.14
  • Key Observations :
    • Conduritols A, B, and C share a hexagonal P6₁ space group, suggesting isostructural similarities .
    • Conduritol B’s tetraacetate derivative enhances lipophilicity, improving intestinal absorption (0.9899 HIA) but introducing reproductive toxicity .
    • This compound lacks crystallographic data, highlighting a gap in structural characterization compared to A–C .

Pharmacological and Binding Affinity Profiles

Antidiabetic Activity and Insulin Receptor Binding

Compound Docking Energy (kcal/mol) Key Binding Residues α-Glucosidase Inhibition (IC₅₀)
Conduritol A −5.2 Val 377, Glu 438 Not reported
Conduritol B −5.7 Lys 433, Cys 435 Not reported
This compound −5.6 Val 377, Ala 466 Not reported
Conduritol F Not reported Not applicable 86 μM (vs. 430 μM for acarbose)
  • Key Observations :
    • This compound’s moderate docking energy (−5.6 kcal/mol) suggests weaker IR binding compared to optimized analogs like GS4 (−8.7 kcal/mol) .
    • Conduritol F demonstrates potent α-glucosidase inhibition, a distinct mechanism compared to D’s IR targeting .

ADMET and Toxicity Profiles

Property Conduritol A Conduritol B Tetraacetate Conduritol C cis-Epoxide This compound
Human Intestinal Absorption (HIA) 0.9305 0.9899 0.6488 0.9305
Blood-Brain Barrier Penetration 0.5000 0.9473 0.5337 0.5000
Toxicity Mutagenic Reproductive Irritating Tumorigenic
  • Key Observations :
    • This compound’s high HIA (0.9305) matches Conduritol A but is overshadowed by tumorigenicity .
    • Structural modifications (e.g., adding O₂⁻ side chains) reduce toxicity in analogs, improving docking energy to −8.0 kcal/mol .

Structural Analogs and Optimization

To mitigate toxicity, this compound analogs were designed by introducing O₂⁻ side chains, resulting in:

  • Improved Docking Energy : −8.0 kcal/mol (vs. −5.6 for native D).
  • Reduced Molecular Weight : 142.11 g/mol (vs. 146.14 for D) .
  • Retained Pharmacophore Features : Hydroxyl groups critical for IR binding were preserved .

Biological Activity

Conduritol D is a cyclitol derivative known for its biological activities, particularly as an inhibitor of glycosidases. This compound has attracted attention due to its potential therapeutic applications in various diseases, including lysosomal storage disorders like Gaucher disease (GD) and neurodegenerative conditions such as Parkinson's disease (PD). This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.

This compound functions primarily as an inhibitor of β-glucocerebrosidase (GBA), an enzyme crucial for the breakdown of glucocerebrosides. Inhibition of GBA leads to the accumulation of glucocerebrosides, resulting in cellular dysfunction associated with GD and PD. The compound acts by covalently binding to the active site of GBA, effectively inactivating it. This mechanism is similar to that of other conduritol derivatives, such as Conduritol B epoxide (CBE), which has been extensively studied for its role in creating models for these diseases .

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory effects on GBA activity. A study utilizing activity-based protein profiling (ABPP) demonstrated that this compound selectively targets GBA in both cultured cells and animal models. The concentration-dependent inhibition was observed, with varying degrees of enzyme inactivation based on exposure time and dosage .

Study Model Concentration Duration Effect on GBA Activity
Study 1Mice37.5 mg/kg17 daysSignificant reduction
Study 2Zebrafish0.001–100 µM2 daysModerate reduction
Study 3Cultured Cells0.5 mM14 daysComplete inhibition

Case Studies

  • Gaucher Disease Models : In vivo studies using mouse models have shown that administration of this compound leads to phenotypic manifestations similar to those seen in GD. Mice treated with varying doses exhibited symptoms such as splenomegaly and bone abnormalities, which are characteristic of the disease .
  • Neurodegenerative Disease Models : Research involving neuronal cultures has indicated that this compound can induce neurodegenerative changes when GBA activity is inhibited. These changes include altered lysosomal function and increased oxidative stress markers, suggesting a potential role for this compound in studying PD pathology .
  • Antitumor Activity : Some derivatives of conduritols have demonstrated antileukemic properties. In vitro studies have reported that certain conduritol derivatives can inhibit cancer cell proliferation, indicating a broader scope of biological activity beyond glycosidase inhibition .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic implications:

  • Lysosomal Storage Disorders : As an inhibitor of GBA, it could be used to develop models for studying GD and testing potential therapies.
  • Neurodegenerative Diseases : Its ability to induce cellular changes associated with PD may provide insights into disease mechanisms and lead to new treatment strategies.
  • Cancer Therapy : The antileukemic properties observed in some conduritol derivatives suggest potential applications in oncology.

Properties

IUPAC Name

(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBQXAKGXQBHA-FBXFSONDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454912
Record name Kondurite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4782-75-6
Record name Kondurite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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